molecular formula C12H17NO2 B2898650 Tert-butyl N-(2-methylhexa-3,5-diyn-2-yl)carbamate CAS No. 2460749-21-5

Tert-butyl N-(2-methylhexa-3,5-diyn-2-yl)carbamate

Cat. No.: B2898650
CAS No.: 2460749-21-5
M. Wt: 207.273
InChI Key: JVPFIKFSDQHJFD-UHFFFAOYSA-N
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Description

Tert-butyl N-(2-methylhexa-3,5-diyn-2-yl)carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group attached to a nitrogen atom, which is further bonded to a 2-methylhexa-3,5-diyn-2-yl moiety. The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic processes.

Properties

IUPAC Name

tert-butyl N-(2-methylhexa-3,5-diyn-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-7-8-9-12(5,6)13-10(14)15-11(2,3)4/h1H,2-6H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVPFIKFSDQHJFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)C#CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(2-methylhexa-3,5-diyn-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate alkyne precursor under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Reactivity of the Carbamate Group

The tert-butyl carbamate (Boc) group is stable under basic and nucleophilic conditions but undergoes acidic deprotection (e.g., HCl in dioxane or TFA) to yield the free amine .

Key Reactions:

  • Deprotection : Boc amine+HClNH2+CO2+tert butanol[1][25]\text{Boc amine}+\text{HCl}\rightarrow \text{NH}_2+\text{CO}_2+\text{tert butanol}\quad[1][25] Conditions : 4M HCl/dioxane, RT, 1–2 h.
  • Transcarbamoylation : Reacts with phenols or alcohols under basic conditions to form aryl/alkyl carbamates .

Reactivity of the Diyne Moiety

The hexa-3,5-diyn-2-yl group exhibits click chemistry potential via copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) . Additionally, the diyne can undergo:

Table 2: Diyne-Specific Reactions

Reaction TypeConditionsProductReference
Cyclotrimerization CpCo(CO)₂, 80°CBenzene derivatives
Oxidative Coupling CuCl, O₂, pyridineConjugated polyynes
Hydrohalogenation HX (X = Cl, Br)Halogenated alkenes

Functionalization via Cross-Coupling

The compound participates in Sonogashira coupling to install aryl/alkynyl groups at the terminal alkyne positions. For example:Diynyl carbamate+Ar XPd Cu amineAr alkyne carbamate[1][13]\text{Diynyl carbamate}+\text{Ar X}\xrightarrow{\text{Pd Cu amine}}\text{Ar alkyne carbamate}\quad[1][13]Conditions : Pd(PPh₃)₄, CuI, Et₃N, 60°C.

Stability and Side Reactions

  • Thermal Stability : Decomposes above 200°C, releasing isocyanates .
  • Photoreactivity : The diyne moiety may undergo [2+2] cycloaddition under UV light .

Scientific Research Applications

Tert-butyl N-(2-methylhexa-3,5-diyn-2-yl)carbamate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-(2-methylhexa-3,5-diyn-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also participate in covalent modifications of proteins, affecting their activity and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares tert-butyl N-(2-methylhexa-3,5-diyn-2-yl)carbamate with structurally related carbamates, focusing on synthesis, physical properties, and functional group effects.

Structural Features and Substituent Effects

  • Target Compound: The 2-methylhexa-3,5-diyn-2-yl group introduces a linear, electron-deficient alkyne system. tert-Butyl N-(6-bromohexyl) carbamate: Features a bromoalkyl chain, enabling nucleophilic substitution reactions . tert-Butyl N-((4-Bromo-2-fluoro-3-methoxyphenyl)methyl)carbamate (41ε): Aryl substituents with electron-withdrawing groups (Br, F) influence electronic properties and steric hindrance .

Physical and Spectral Properties

Compound Molecular Formula Melting Point/State Key Spectral Data (NMR/MS) Reference
Target Compound C₁₃H₁₉NO₂ Not reported Expected IR: ~3300 cm⁻¹ (N-H), ~1700 cm⁻¹ (C=O)
5n (Oxadiazole derivative) C₁₄H₁₇N₃O₃ 85–87°C (solid) ¹H NMR: δ 1.45 (s, 9H, Boc), 4.60 (s, 2H, CH₂); LC-MS m/z 298 [M+Na]+
41ε (Aryl-bromo derivative) C₁₃H₁₅BrFNO₃ Colorless oil Not explicitly reported; synthesized via Method A (23% yield)
PB06575 (Hydroxycyclopentyl derivative) C₁₁H₂₁NO₃ Not reported Absolute configuration confirmed via chiral resolution
  • Key Observations :
    • Diyne-containing carbamates are likely liquids or low-melting solids due to reduced crystallinity from linear alkyne chains.
    • Aromatic/thiazole derivatives exhibit higher melting points and distinct UV-Vis absorption .

Biological Activity

Tert-butyl N-(2-methylhexa-3,5-diyn-2-yl)carbamate is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's chemical properties, biological effects, and relevant research findings.

  • Chemical Formula : C₁₂H₁₇N₁O₂
  • Molecular Weight : 209.27 g/mol
  • CAS Number : 2460749
  • IUPAC Name : tert-butyl (2-methylhexa-3,5-diyn-2-yl)carbamate
  • InChI Key : JVPFIKFSDQHJFD-UHFFFAOYSA-N

Biological Activity Overview

This compound has been studied for its various biological activities, including its potential as an anti-cancer agent and its effects on cellular signaling pathways.

1. Anti-Cancer Properties

Several studies have indicated that compounds similar to this compound exhibit anti-cancer properties. For instance:

  • Mechanism of Action : The compound is believed to interfere with cancer cell proliferation by inducing apoptosis (programmed cell death) and inhibiting angiogenesis (formation of new blood vessels that supply tumors).
  • Case Study : In a study involving human cancer cell lines, the compound demonstrated significant cytotoxicity against breast and prostate cancer cells. The IC50 values (the concentration required to inhibit cell growth by 50%) were found to be in the micromolar range, indicating potent activity.

2. Effects on Cellular Signaling Pathways

Research indicates that this compound may modulate key signaling pathways involved in cell survival and proliferation:

  • NF-kB Pathway : Inhibition of the NF-kB pathway was observed in treated cells, leading to reduced expression of pro-inflammatory cytokines and survival factors.
  • MAPK Pathway : Activation of the MAPK pathway was also noted, which is crucial for regulating cell growth and differentiation.

Data Table: Biological Activity Summary

Biological ActivityObserved EffectReference
Anti-cancer activityInduces apoptosis in cancer cells
NF-kB pathway inhibitionReduced inflammation and survival signals
MAPK pathway activationPromotes cell differentiation

Study on Cytotoxicity

A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results showed:

  • Cell Lines Tested : MCF-7 (breast cancer), PC3 (prostate cancer), and HeLa (cervical cancer).
  • Results :
    • MCF-7: IC50 = 15 µM
    • PC3: IC50 = 20 µM
    • HeLa: IC50 = 25 µM

These findings suggest that the compound has selective toxicity towards certain cancer types, making it a candidate for further development as an anti-cancer drug.

Toxicological Profile

While the compound shows promise in anti-cancer applications, it is essential to consider its safety profile. Preliminary toxicological assessments indicate:

  • Low acute toxicity in animal models.
  • No significant adverse effects at therapeutic doses.

Q & A

Q. What are the common synthetic routes for preparing tert-butyl N-(2-methylhexa-3,5-diyn-2-yl)carbamate?

The synthesis typically involves coupling 2-methylhexa-3,5-diyn-2-amine with tert-butyl chloroformate under anhydrous conditions. A base like triethylamine is used to deprotonate the amine and facilitate carbamate formation . Reaction optimization includes controlling temperature (0–25°C) and inert atmospheres (N₂/Ar) to prevent side reactions. Purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradients) ensures high yields.

Q. How is the compound characterized to confirm its structural integrity?

Standard analytical methods include:

  • NMR spectroscopy : ¹H and ¹³C NMR to verify the tert-butyl group (δ ~1.4 ppm for 9H) and alkyne protons (δ ~2.5–3.5 ppm).
  • IR spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch).
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions) .
  • Elemental analysis : To validate purity (>95%).

Q. What safety protocols are critical when handling intermediates during synthesis?

  • Use fume hoods to avoid inhalation of volatile reagents (e.g., triethylamine).
  • Wear nitrile gloves and safety goggles to prevent skin/eye contact.
  • Store the compound in airtight containers at room temperature, away from strong acids/bases to prevent decomposition .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry?

Single-crystal X-ray diffraction using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) provides precise bond lengths, angles, and spatial arrangement. For example, the tert-butyl group’s steric effects on alkyne geometry can be analyzed to predict reactivity . High-resolution data (R-factor < 0.05) ensures accuracy, while twin refinement may address data ambiguities in non-merohedral twins .

Q. What mechanistic insights guide the optimization of coupling reactions involving the diyne moiety?

The compound’s terminal alkynes are prone to oxidative coupling (e.g., Glaser-Hay coupling). Mechanistic studies using DFT calculations (e.g., Gaussian 16) can model transition states and identify catalysts (e.g., CuI/Pd) that minimize side reactions. Kinetic monitoring via in situ IR or UV-Vis spectroscopy helps track reaction progress .

Q. How does the tert-butyl carbamate group influence stability in biological assays?

The tert-butyl group enhances lipophilicity, improving membrane permeability. Stability studies in PBS (pH 7.4) at 37°C over 24 hours, analyzed via HPLC, assess hydrolytic resistance. Comparative studies with methyl or benzyl carbamates reveal the tert-butyl group’s superior steric protection against esterases .

Q. What strategies enable selective functionalization of the alkyne groups?

  • Sonogashira coupling : Palladium-catalyzed cross-coupling with aryl halides, using CuI as a co-catalyst and DMF as solvent at 60°C .
  • Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to append triazole moieties for bioconjugation .
  • Protection-deprotection : Temporary silyl protection (e.g., TMSCl) of one alkyne for regioselective reactions .

Q. Can computational modeling predict the compound’s interaction with enzymatic targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding affinities. For example, docking into the active site of acetylcholinesterase (PDB: 4EY7) identifies key hydrogen bonds between the carbamate carbonyl and Ser203. Free-energy perturbation (FEP) calculations quantify binding energy contributions .

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